molecular formula C30H27N3O2S2 B11970968 (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970968
M. Wt: 525.7 g/mol
InChI Key: HFJKZACRXPUQEU-PKAZHMFMSA-N
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Description

(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a benzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring may lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole moiety may yield hydrazine derivatives.

Scientific Research Applications

Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibit a variety of biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, thiazolidinones have been reported to demonstrate cytotoxic effects against leukemia and CNS cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The thiazolidinone framework is known for its antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives similar to the compound :

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various thiazolidinone derivatives, including those with pyrazole substituents. The results indicated significant cytotoxicity against leukemia cell lines, with some compounds achieving over 80% inhibition rates .

Case Study 2: Anti-inflammatory Effects

Research on thiazolidinones has demonstrated their ability to reduce inflammation by inhibiting specific cytokines involved in inflammatory pathways. This suggests their potential as therapeutic agents in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-benzyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-benzyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one may exhibit unique chemical reactivity and biological activities due to the presence of the isobutoxy group. This functional group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • A thiazolidinone ring , which is known for its diverse biological properties.
  • A pyrazole moiety , which contributes to its interaction with various biological targets.
  • Substituents such as benzyl and isobutoxyphenyl , enhancing its lipophilicity and potentially influencing its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. The radical scavenging activity was found to be comparable to established antioxidants, indicating its therapeutic potential in oxidative damage mitigation.

Enzyme Inhibition

Research has revealed that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes related to inflammation and cancer progression. This mechanism may involve binding to the active site of these enzymes, thereby modulating their activity.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Interaction : The compound binds to target enzymes, altering their conformation and inhibiting their function.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways associated with inflammation and cell proliferation.
  • Radical Scavenging : The structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialShowed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2AntioxidantExhibited higher DPPH radical scavenging activity than standard ascorbic acid at concentrations > 100 µg/mL.
Study 3Enzyme InhibitionIC50 values for enzyme inhibition ranged from 200 to 500 nM against COX enzymes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-isobutoxyphenyl aldehyde) with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate .
  • Step 2 : Cyclization with chloroacetic acid or derivatives in the presence of sodium acetate and acetic acid/DMF to form the thiazolidinone core .
  • Step 3 : Introduction of the benzyl group via nucleophilic substitution or coupling reactions. Optimized reflux conditions (e.g., 4–6 hours in ethanol or DMF) are critical to achieving the desired (5Z) configuration .
  • Key Validation : Monitor reaction progress via TLC and confirm purity through recrystallization (e.g., ethanol/water mixtures) .

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

  • 1H/13C NMR : Identify characteristic peaks for the thiazolidinone ring (e.g., C=S at ~170 ppm in 13C NMR) and Z-configuration olefinic protons (δ 6.8–7.2 ppm, coupling constant J = 10–12 Hz) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z vs. E isomerism) by analyzing single-crystal structures .

Q. What are the common solubility and stability challenges associated with this compound?

  • Solubility : Poor aqueous solubility due to hydrophobic aryl groups. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
  • Stability : Susceptible to oxidation of the thioxo group. Store under inert atmosphere (N2/Ar) at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Dependent Effects : Validate activity using multiple assays (e.g., antimicrobial disk diffusion vs. MIC determinations) .
  • Structural Confounds : Compare analogs (e.g., replacing the isobutoxy group with methoxy) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay data) to identify consensus trends .

Q. What strategies are recommended for optimizing the compound’s bioactivity through structural modification?

  • Substitution on the Pyrazole Ring : Introduce electron-withdrawing groups (e.g., –NO2, –CF3) to enhance antimicrobial potency .
  • Benzylidene Modifications : Replace the benzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to improve membrane permeability .
  • Thioxo Replacement : Substitute sulfur with selenium (Se) to modulate redox activity and antioxidant potential .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like COX-2 or bacterial dihydrofolate reductase. Focus on key residues (e.g., Arg120 in COX-2) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. What experimental designs are effective for analyzing the compound’s metabolic stability?

  • In Vitro Hepatic Microsome Assays : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step?

  • Solvent Optimization : Replace acetic acid with toluene/β-phellandrene mixtures to enhance cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate ring closure .

Q. What analytical techniques differentiate Z/E isomers of this compound?

  • NOESY NMR : Detect spatial proximity between the benzylidene proton and thiazolidinone carbonyl group to confirm Z-configuration .
  • IR Spectroscopy : Compare C=S stretching frequencies (Z: 1220–1250 cm⁻¹; E: 1180–1200 cm⁻¹) .

Q. How can batch-to-batch variability in biological activity be minimized?

  • Strict QC Protocols : Enforce ≥95% purity (HPLC) and consistent crystallinity (PXRD) for all batches .
  • Bioactivity Normalization : Express results as % inhibition relative to a stable internal control (e.g., tetracycline for antimicrobial assays) .

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-21(2)20-35-26-15-13-23(14-16-26)28-24(19-33(31-28)25-11-7-4-8-12-25)17-27-29(34)32(30(36)37-27)18-22-9-5-3-6-10-22/h3-17,19,21H,18,20H2,1-2H3/b27-17-

InChI Key

HFJKZACRXPUQEU-PKAZHMFMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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